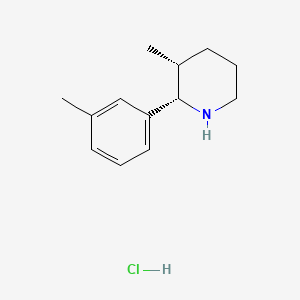
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a methyl group on both the piperidine ring and the phenyl ring. It is commonly used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or methyl bromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
rac-(2R,3S)-3-methyl-2-phenylpiperidinehydrochloride, cis: Similar structure but lacks the methyl group on the phenyl ring.
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidinehydrochloride, cis: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct stereochemistry and substitution pattern make it a valuable compound for various research applications.
特性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC名 |
(2S,3R)-3-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14-13;/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChIキー |
DIOQLXKFNSZUHF-YLAFAASESA-N |
異性体SMILES |
C[C@@H]1CCCN[C@@H]1C2=CC=CC(=C2)C.Cl |
正規SMILES |
CC1CCCNC1C2=CC=CC(=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















